1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the pyrrolidine derivative with a diphenylmethylpiperazine compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dichlorophenyl)piperazine: A simpler analogue with similar pharmacological properties.
Diphenylmethylpiperazine derivatives: Compounds with variations in the piperazine moiety or phenyl ring substitutions.
Uniqueness
1-(2,3-Dichlorophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H25Cl2N3O2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2,3-dichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H25Cl2N3O2/c28-21-12-7-13-22(25(21)29)32-24(33)18-23(27(32)34)30-14-16-31(17-15-30)26(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,23,26H,14-18H2 |
InChI Key |
IXLSIFKAPLUFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=C(C(=CC=C3)Cl)Cl)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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